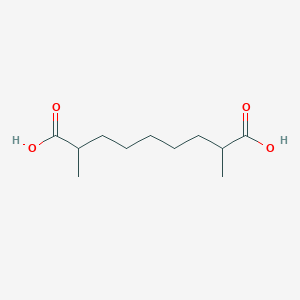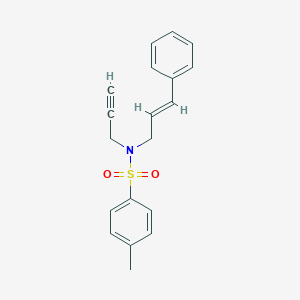
N-cinnamyl-4-methyl-N-(2-propynyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cinnamyl-4-methyl-N-(2-propynyl)benzenesulfonamide is a compound that belongs to the class of sulfonamides, specifically tosylamides It is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to an amine, which is further connected to a propargyl group and a phenylallyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cinnamyl-4-methyl-N-(2-propynyl)benzenesulfonamide typically involves the reaction of a tosyl-protected amine with a propargyl halide under basic conditions. One common method is the A3 coupling reaction, which involves the three-component coupling of an aldehyde, an alkyne, and an amine. This reaction can be catalyzed by various metal catalysts, such as copper or gold, to yield the desired propargylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as solvent-free synthesis and the use of non-conventional energy sources like microwave irradiation, are being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
N-cinnamyl-4-methyl-N-(2-propynyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution: The tosyl group can be substituted with other functional groups using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3 in pyridine.
Reduction: H2/Ni, H2/Rh, Zn/HCl.
Substitution: Nucleophiles such as RLi, RMgX, RCuLi.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce the corresponding amines or alcohols .
Aplicaciones Científicas De Investigación
N-cinnamyl-4-methyl-N-(2-propynyl)benzenesulfonamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-cinnamyl-4-methyl-N-(2-propynyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The propargyl group can undergo nucleophilic addition reactions, leading to the formation of various intermediates. These intermediates can then interact with enzymes or receptors, modulating their activity and leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-Tosylhydrazones: These compounds are also tosyl-protected amines but with a hydrazone functional group.
N-Tosylaldimines: These compounds contain an aldimine group and are used in nucleophilic trifluoromethylation reactions.
Uniqueness
N-cinnamyl-4-methyl-N-(2-propynyl)benzenesulfonamide is unique due to its combination of a tosyl-protected amine with a propargyl and phenylallyl group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
Propiedades
Fórmula molecular |
C19H19NO2S |
|---|---|
Peso molecular |
325.4g/mol |
Nombre IUPAC |
4-methyl-N-[(E)-3-phenylprop-2-enyl]-N-prop-2-ynylbenzenesulfonamide |
InChI |
InChI=1S/C19H19NO2S/c1-3-15-20(16-7-10-18-8-5-4-6-9-18)23(21,22)19-13-11-17(2)12-14-19/h1,4-14H,15-16H2,2H3/b10-7+ |
Clave InChI |
RPSOKXVCPNBLRU-JXMROGBWSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC=CC2=CC=CC=C2)CC#C |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)N(C/C=C/C2=CC=CC=C2)CC#C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N(CC=CC2=CC=CC=C2)CC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




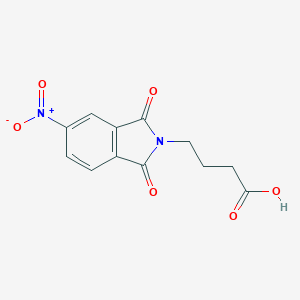
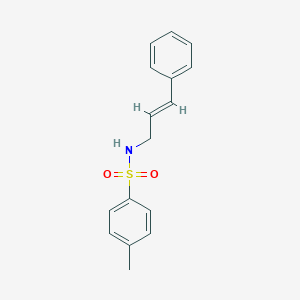

![1-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-3-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B493254.png)
![16-[(4-Methylphenyl)sulfonyl]-1,4,7,10,13-pentaoxa-16-azacyclooctadecane](/img/structure/B493257.png)
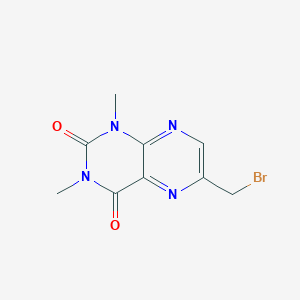
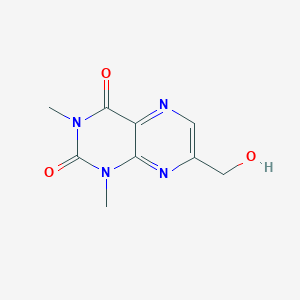
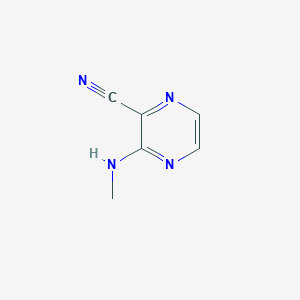
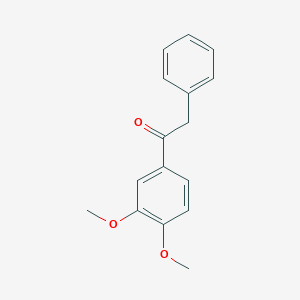
![3-(Ethylamino)-5-methyl-6-[(phenylimino)methyl]-2-pyrazinecarbonitrile](/img/structure/B493275.png)
![[Formyl-4-(methoxycarbonyl)anilino]acetic acid](/img/structure/B493276.png)
